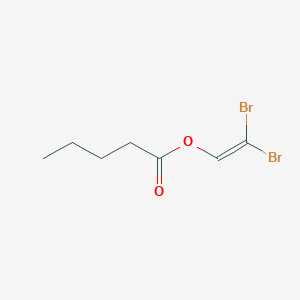
magnesium;5-thiophen-2-yl-2H-thiophen-2-ide;bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Magnesium;5-thiophen-2-yl-2H-thiophen-2-ide;bromide, also known as magnesium,[2,2’-bithiophen]-5-ylbromo, is a Grignard reagent. Grignard reagents are organomagnesium compounds typically used in organic synthesis to form carbon-carbon bonds. This compound is particularly notable for its thiophene rings, which are sulfur-containing heterocycles, making it valuable in various chemical reactions and applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Magnesium;5-thiophen-2-yl-2H-thiophen-2-ide;bromide is synthesized through the reaction of 2-bromothiophene with magnesium in the presence of a suitable solvent like tetrahydrofuran (THF). The reaction is typically carried out under an inert atmosphere to prevent the oxidation of the Grignard reagent .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors to maintain consistent reaction conditions and improve safety .
Analyse Des Réactions Chimiques
Types of Reactions
Magnesium;5-thiophen-2-yl-2H-thiophen-2-ide;bromide primarily undergoes nucleophilic addition reactions, where it reacts with electrophiles to form new carbon-carbon bonds. It can also participate in substitution reactions, particularly with halides .
Common Reagents and Conditions
Aldehydes and Ketones: Reacts to form secondary and tertiary alcohols.
Carbon Dioxide: Reacts to form carboxylic acids.
Halides: Undergoes substitution to form various substituted thiophenes.
Major Products
The major products formed from these reactions include alcohols, carboxylic acids, and substituted thiophenes, depending on the electrophile used in the reaction .
Applications De Recherche Scientifique
Magnesium;5-thiophen-2-yl-2H-thiophen-2-ide;bromide is widely used in scientific research due to its versatility in forming carbon-carbon bonds. Some key applications include:
Organic Synthesis: Used to synthesize complex organic molecules, including pharmaceuticals and agrochemicals.
Biological Research: Utilized in the synthesis of biologically active compounds for drug discovery and development.
Mécanisme D'action
The mechanism of action for magnesium;5-thiophen-2-yl-2H-thiophen-2-ide;bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers. This reaction forms a new carbon-carbon bond, which is the basis for its use in organic synthesis. The thiophene ring can also participate in π-π interactions, adding to the compound’s reactivity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Thienylmagnesium bromide: Another Grignard reagent with a single thiophene ring.
Phenylmagnesium bromide: A Grignard reagent with a phenyl group instead of a thiophene ring.
Uniqueness
Magnesium;5-thiophen-2-yl-2H-thiophen-2-ide;bromide is unique due to its bithiophene structure, which provides enhanced reactivity and stability compared to single-ring thiophene compounds. This makes it particularly valuable in the synthesis of complex organic molecules and advanced materials .
Propriétés
Numéro CAS |
124394-47-4 |
|---|---|
Formule moléculaire |
C8H5BrMgS2 |
Poids moléculaire |
269.5 g/mol |
Nom IUPAC |
magnesium;5-thiophen-2-yl-2H-thiophen-2-ide;bromide |
InChI |
InChI=1S/C8H5S2.BrH.Mg/c1-3-7(9-5-1)8-4-2-6-10-8;;/h1-5H;1H;/q-1;;+2/p-1 |
Clé InChI |
YBJWBSSEAKHMOK-UHFFFAOYSA-M |
SMILES canonique |
C1=CSC(=C1)C2=CC=[C-]S2.[Mg+2].[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2',3,3',4,4',5,5',6,6'-Nonabromo[1,1'-biphenyl]-2-ol](/img/structure/B14288800.png)

![2,4-Bis(trichloromethyl)-6-[4-(trifluoromethyl)phenyl]-1,3,5-triazine](/img/structure/B14288804.png)

![6-Benzoyl-8-oxa-6-azabicyclo[3.2.1]octan-7-one](/img/structure/B14288808.png)





![2-Furancarboxaldehyde, 5-[2-nitro-4-(trifluoromethyl)phenyl]-](/img/structure/B14288850.png)

![N-[(Naphthalen-1-yl)methyl]nonanamide](/img/structure/B14288863.png)

